3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
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Overview
Description
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazole-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrazole derivative with an oxazine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazolo[5,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The bromine atom and the pyrazole-oxazine ring system allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
- Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Uniqueness
This compound is unique due to its specific bromine substitution and the fused ring system, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and structural features that can be exploited in various applications .
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 203.04 g/mol
- CAS Number : 1429903-85-4
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the fused pyrazole-oxazine ring system allows this compound to bind effectively to active sites on enzymes or receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, thereby influencing various biochemical processes .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Kinases : The compound has been shown to inhibit receptor tyrosine kinases such as VEGFR-2 with an IC50 value of approximately 1.46 µM. This inhibition is crucial for preventing tumor angiogenesis .
Antimicrobial Activity
Studies have suggested that the compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial enzymes or disrupt cellular processes in pathogens.
Cytotoxicity
The compound has demonstrated cytotoxic effects against various cancer cell lines. For example:
- HeLa and HCT116 Cell Lines : In vitro studies revealed that this compound can significantly reduce cell proliferation in these human tumor cell lines .
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on colorectal carcinoma xenografts in mice. The results showed a marked reduction in tumor growth rates when treated with the compound at specified doses over a defined period .
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of specific enzymes involved in cancer metabolism. The study found that treatment with this compound led to a decrease in the activity of key metabolic enzymes in cancer cells, suggesting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | 1.46 | VEGFR-2 inhibition |
Ethyl this compound | - | Varies | Antitumor activity |
Other Pyrazolo Compounds | - | Varies | Antimicrobial properties |
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKRQSQTGUGFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429903-85-4 |
Source
|
Record name | 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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